molecular formula C15H13FO2 B8664711 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol CAS No. 335612-71-0

1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol

Cat. No.: B8664711
CAS No.: 335612-71-0
M. Wt: 244.26 g/mol
InChI Key: POHDLHGSZNINFC-UHFFFAOYSA-N
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Description

1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol is a useful research compound. Its molecular formula is C15H13FO2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

335612-71-0

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

[1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl]methanol

InChI

InChI=1S/C15H13FO2/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15,17H,8-9H2

InChI Key

POHDLHGSZNINFC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CO)C(O1)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An about 93:7 mixture (34.7 g) of 2,4-bis(1′-ethoxyethoxymethyl)bromobenzene and 2,6-bis(1′-ethoxyethoxymethyl)bromobenzene was dissolved in dehydrated tetrahydrofuran (250 ml) under a nitrogen atmosphere and cooled to −40° C. Thereto was added dropwise a hexane solution (1.57 mol/L, 64.3 ml) of n-butyllithium at a temperature of from −40° C. to −30° C. The mixture was heated to −20° C. and thereto was added dropwise p-fluorobenzaldehyde (12.5 g). The mixture was allowed to warm to 15° C. over 1 hr. The reaction mixture was poured into 20% aqueous ammonium chloride solution (200 ml) and the organic layer was separated. The aqueous layer was extracted with toluene (200 ml). The combined organic layer was washed twice with 20% brine (250 ml) and the solvent was evaporated. To the residue (38.5 g) was added 60% phosphoric acid (300 g) and the resulting solution was stirred at 80-85° C., 9.31-13.3 kPa (70-100 Torr) for 2 hr with heating and cooled to 10° C. The resulting crystals were collected by filtration, washed thoroughly with ethanol and dried to give 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (20.8 g, 88.7%) as fine yellow crystals.
Name
2,4-bis(1′-ethoxyethoxymethyl)bromobenzene
Quantity
34.7 g
Type
reactant
Reaction Step One
Name
2,6-bis(1′-ethoxyethoxymethyl)bromobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
64.3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (1.0 g) dispersed in THF (10 ml) was added dropwise at room temperature a solution of 4-(4′-fluorobenzoyl)isophthalic acid (3.0 g) in THF (30 ml), and the mixture was stirred for 10 hr. To the reduced reaction mixture was added 10% hydrochloric acid (10 ml) and the mixture was passed through celite. THF was evaporated under reduced pressure, and 85% phosphoric acid (10 g) was added. The mixture was stirred at 60° C. for 5 hr. To the reaction mixture was added water (50 ml) and the resulting crystals were collected by filtration and dried. The objective compound was separated by silica gel column chromatography to give 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (0.21 g, 8%). The various spectrum data of the crystals were the same as those obtained in Example 12.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of sodium borohydride (43.5 g) dispersed in THF (327 ml) was added trimethyl borate (9.1 g) and added dropwise at 20-30° C. a solution of 4-(4′-fluorobenzoyl)isophthalic acid (100.5 g) synthesized in Example 4 in THF (313 ml), and the mixture was heated to 35° C. A boron trifluoride-THF complex (181.7 g) was added dropwise at 35-42° C. After the dropwise addition, the mixture was heated at 40-50° C. for 7 hr, and hydrolyzed with water (101 ml) in an ice bath. THF was evaporated under reduced pressure. To the residue was added 30% sulfuric acid (110 g) and the mixture was stirred at 60° C. for 5 hr. A 25% aqueous solution of sodium hydroxide (200 g) was added and the mixture was extracted with hot toluene (450 ml) at 70° C. The hot toluene layer was washed with warm water (70° C., 60 ml), heptane (450 ml) was added and the mixture was cooled. The precipitated crystals were collected by filtration and dried to give 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (69.0 g, 81%). The various spectrum data of the crystals were the same as those obtained in Example 12.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
100.5 g
Type
reactant
Reaction Step Three
Name
Quantity
313 mL
Type
solvent
Reaction Step Three
Name
Quantity
101 mL
Type
reactant
Reaction Step Four
Name
Quantity
327 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a suspension of sodium borohydride (15.0 g) dispersed in THF (130 ml) was added dropwise at 20-30° C. a solution of 4-(4′-fluorobenzoyl)isophthalic acid (26.0 g) synthesized in Example 4 in THF (260 ml) and the mixture was heated to 55° C. Dimethyl sulfate (51.0 g) was added dropwise at 55-65° C. After the dropwise addition, the mixture was refluxed for 5 hr, and hydrolyzed with water (130 ml) in an ice bath. THF was evaporated under reduced pressure. To the residue was added 85% phosphoric acid (52 g) and the mixture was stirred at 60° C. for 5 hr. Water (390 ml) was added and the mixture was cooled. The generated crystals were collected by filtration, washed with water and dried to give crude 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (20.4 g). This was recrystallized from a mixed solvent of ethyl acetate and heptane (2:3) to give nearly pure 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (18.9 g, 86%). The various spectrum data of the crystals were the same as those obtained in Example 12.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Five

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